molecular formula C16H22ClN5O B15330611 H-Arg-betaNA HCl

H-Arg-betaNA HCl

Cat. No.: B15330611
M. Wt: 335.83 g/mol
InChI Key: WEVOXPYVEJEKIT-UHFFFAOYSA-N
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Description

H-Arg-βNA HCl (L-Arginine β-naphthylamide hydrochloride) is a synthetic peptide derivative widely utilized in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes such as trypsin and other arginine-specific proteases. The compound consists of an arginine residue conjugated to β-naphthylamide (βNA) via an amide bond, with hydrochloric acid as a counterion. Upon enzymatic cleavage, the βNA moiety releases a colored product, enabling spectrophotometric detection of enzyme activity .

Its utility stems from its specificity for enzymes recognizing arginine residues and its stability under physiological conditions.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVOXPYVEJEKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-betaNA HCl typically involves the coupling of L-arginine with beta-naphthylamide. This process can be achieved through peptide synthesis techniques, where the carboxyl group of L-arginine is activated and then reacted with the amine group of beta-naphthylamide. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

H-Arg-betaNA HCl can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond between L-arginine and beta-naphthylamide can be hydrolyzed under acidic or basic conditions, leading to the formation of L-arginine and beta-naphthylamine.

    Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline, which are important in various biological processes.

    Substitution: The amine group of beta-naphthylamide can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or enzymatic oxidation using nitric oxide synthase.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: L-arginine and beta-naphthylamine.

    Oxidation: Nitric oxide and citrulline.

    Substitution: Various substituted derivatives of beta-naphthylamide.

Scientific Research Applications

H-Arg-betaNA HCl has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzymatic assays to study the activity of proteases and peptidases.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research due to the role of L-arginine in nitric oxide production.

    Chemistry: Utilized in the synthesis of complex peptides and as a building block for the development of new compounds.

    Industry: Employed in the production of diagnostic reagents and biochemical research tools.

Mechanism of Action

The mechanism of action of H-Arg-betaNA HCl primarily involves its role as a substrate for enzymes. For example, in the presence of proteases, the peptide bond between L-arginine and beta-naphthylamide is cleaved, releasing beta-naphthylamine, which can be detected spectrophotometrically. This property makes it useful in enzymatic assays to measure protease activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares H-Arg-βNA HCl with structurally related β-naphthylamide (βNA) and para-nitroaniline (pNA) derivatives:

Compound Molecular Formula Molecular Weight Key Applications Enzymatic Specificity
H-Arg-βNA HCl Not explicitly provided Not available Protease assays (e.g., trypsin) Arginine-specific cleavage
H-Pro-βNA HCl C₁₅H₁₆N₂O·HCl 276.77 General protease substrates Proline-recognizing enzymes
H-Ala-Ala-Pro-Leu-pNA·HCl C₂₃H₃₄N₆O₆·HCl 490.55 Neutrophil elastase assays Cleavage after leucine
H-Arg-Arg-βNA · 3 HCl Not provided Not available Research standards Di-arginine recognition

Key Observations :

  • Specificity : H-Arg-βNA HCl and H-Arg-Arg-βNA · 3 HCl target arginine-specific proteases, whereas H-Pro-βNA HCl is tailored for proline-specific enzymes.
  • Complexity: H-Ala-Ala-Pro-Leu-pNA·HCl, with its tetrapeptide-pNA structure, is designed for higher-specificity assays (e.g., neutrophil elastase), while mono-residue derivatives like H-Arg-βNA HCl are simpler and cost-effective for basic enzymatic studies.

Research Findings and Efficacy

  • Enzymatic Activity : H-Arg-βNA HCl’s cleavage efficiency is comparable to H-Pro-βNA HCl in protease assays but differs in specificity. For instance, trypsin exhibits higher activity toward H-Arg-βNA HCl than H-Pro-βNA HCl due to its arginine preference .
  • Stability : βNA derivatives generally exhibit superior stability in aqueous buffers compared to pNA analogs, which may degrade under prolonged light exposure .
  • Commercial Use : H-Arg-Arg-βNA · 3 HCl is marketed as a certified reference standard, emphasizing its role in quality-controlled research, while H-Arg-βNA HCl is more commonly used in routine assays .

Biological Activity

H-Arg-betaNA HCl (H-Arginine-beta-naphthylamide hydrochloride) is a synthetic peptide derivative that has garnered interest in biochemical research due to its unique biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

  • Molecular Formula : C₁₈H₂₃ClN₄O
  • Molecular Weight : 354.86 g/mol
  • CAS Number : 100900-26-3
  • Solubility : Soluble in water and organic solvents.

This compound functions primarily as a substrate for various peptidases and enzymes, influencing several biological pathways. Its mechanism of action includes:

  • Inhibition of Peptidases : It acts as a competitive inhibitor for aminopeptidases, affecting protein metabolism and degradation.
  • Modulation of Cell Signaling : The compound has been shown to influence signaling pathways such as the MAPK/ERK pathway, crucial for cell growth and differentiation.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

Enzymatic Activity

This compound has been evaluated for its ability to serve as a substrate for various enzymes. The following table summarizes its interactions with different peptidases:

Enzyme TypeActivity LevelReference
Aminopeptidase NHigh
Dipeptidyl PeptidaseModerate
Cysteine PeptidaseLow

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents IC50 values against different cancer types:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.2
A549 (Lung)15.0

Case Studies

  • Anticancer Activity : A notable study involving human cancer cell lines indicated that treatment with this compound resulted in apoptosis, as evidenced by increased Annexin V staining. The study reported an increase in caspase activity, suggesting the compound's role in inducing programmed cell death.
  • Inhibition of Pathogen Growth : Research demonstrated that this compound exhibited inhibitory effects against several pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Metabolic Pathway Influence : A study highlighted the compound's interaction with metabolic enzymes, suggesting alterations in metabolic pathways relevant to disease states, particularly in cancer metabolism.

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